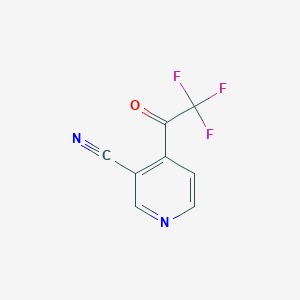
4-(2,2,2-Trifluoroacetyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,2-Trifluoroacetyl)nicotinonitrile is a chemical compound with the molecular formula C8H3F3N2O and a molecular weight of 200.12 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a trifluoroacetyl group at the 4-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 4-(2,2,2-Trifluoroacetyl)nicotinonitrile involves several steps. One common method starts with the reaction of vinyl ethyl ether and trifluoroacetyl chloride in the presence of a catalyst to form 4-ethoxy-1,1,1-trifluoro-3-alkene-2-ketone. This intermediate is then reacted with 3-amino acrylonitrile under specific conditions (50-100°C for 3-9 hours) to yield 4-trifluoromethyl nicotinonitrile . The reaction conditions typically involve the use of catalysts such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide .
Analyse Chemischer Reaktionen
4-(2,2,2-Trifluoroacetyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,2,2-Trifluoroacetyl)nicotinonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-(2,2,2-Trifluoroacetyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
4-(2,2,2-Trifluoroethoxy)nicotinonitrile: Similar in structure but with an ethoxy group instead of an acetyl group.
Furo[2,3-b]pyridine derivatives: These compounds also contain a pyridine ring and have shown various biological activities, including anticancer properties.
Nicotinic acid derivatives: These compounds are structurally related and have applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C8H3F3N2O |
|---|---|
Molekulargewicht |
200.12 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-1-2-13-4-5(6)3-12/h1-2,4H |
InChI-Schlüssel |
CTKPNRNSCRVCAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(=O)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


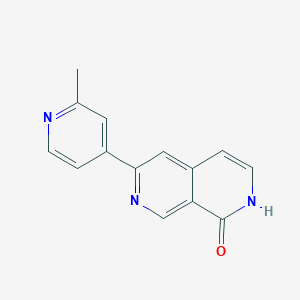

![3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one](/img/structure/B15234093.png)
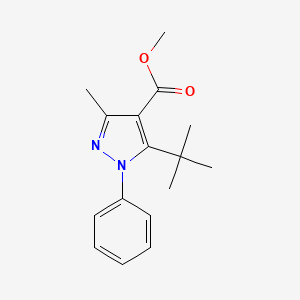
![3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15234103.png)

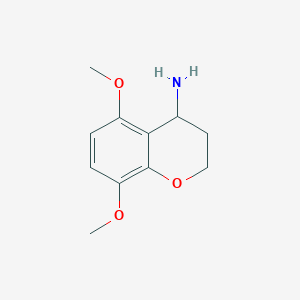
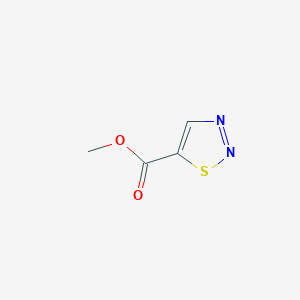
![10-dodecyl-5,15-dihexyl-6,14-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,7,13,17-tetrathia-10-azapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene](/img/structure/B15234136.png)
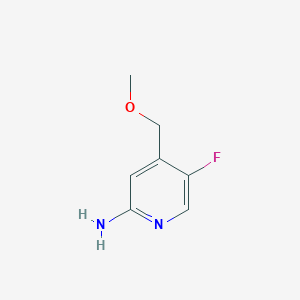
![Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B15234140.png)
![Hexahydrospiro[[1,3]dioxolane-2,7'-pyrido[1,2-a]pyrazin]-3'(2'H)-one](/img/structure/B15234146.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)

